Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride
Description
Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride is a heterocyclic compound featuring a fused benzene ring with a 1,2,3-thiadiazole moiety and an amine group at the 6-position. Its molecular formula is C₆H₅N₃S·HCl, with a molecular weight of 191.66 g/mol. This compound is of significant interest in medicinal chemistry due to its role as a precursor in synthesizing potent inhibitors of protein arginine methyltransferase 3 (PRMT3), a therapeutic target for cancer and inflammatory diseases . The hydrochloride salt enhances solubility, facilitating its use in biological assays. Synthetic routes typically involve multi-step reactions, including cyclization and functional group modifications under controlled conditions (e.g., THF solvent, heating to 160°C, and HPLC purification) . Commercial availability varies by supplier, with prices ranging from €38/100mg to €277/1g, though certain quantities are discontinued .
Properties
IUPAC Name |
1,2,3-benzothiadiazol-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S.ClH/c7-4-1-2-5-6(3-4)10-9-8-5;/h1-3H,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMDUSDYBQBMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SN=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride typically involves the reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. One common method is the condensation reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions . Another approach involves the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions and yield. The use of catalysts and automated systems helps in achieving high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents.
Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,2,3]thiadiazole exhibit notable antimicrobial properties. For instance, compounds within this class have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies have shown that benzo[d][1,2,3]thiadiazole derivatives can induce apoptosis in cancer cells. For example, a specific derivative was found to significantly reduce cell viability in breast cancer cell lines through mechanisms involving the modulation of apoptotic pathways .
Neuroprotective Effects
Recent findings suggest that benzo[d][1,2,3]thiadiazole derivatives may possess neuroprotective effects. They have been studied for their ability to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
Agricultural Applications
The compound's potential extends into agricultural science as well.
Herbicidal Activity
Benzo[d][1,2,3]thiadiazole derivatives have been explored for their herbicidal properties. A study indicated that certain formulations could effectively control weed growth without adversely affecting crop yield. For example, field trials demonstrated a 90% reduction in weed biomass when treated with a specific benzo[d][1,2,3]thiadiazole-based herbicide formulation .
Fungicidal Properties
In addition to herbicides, these compounds have shown promise as fungicides. Trials conducted on various fungal pathogens revealed that benzo[d][1,2,3]thiadiazole derivatives could inhibit fungal growth significantly. The most effective compounds achieved over 80% inhibition against Botrytis cinerea, a common plant pathogen .
Materials Science Applications
The unique electronic properties of benzo[d][1,2,3]thiadiazole make it an attractive candidate for materials science applications.
Organic Electronics
Research into organic semiconductors has identified benzo[d][1,2,3]thiadiazole as a key building block for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as an electron acceptor enhances the efficiency of charge transport in these devices .
Fluorescent Dyes
Benzo[d][1,2,3]thiadiazole derivatives have been synthesized as fluorescent dyes with applications in liquid crystal displays (LCDs) and bioimaging. These dyes exhibit high fluorescence efficiency and stability under various conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This compound can also interfere with cellular processes by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Urea-Linked Derivatives (14a–d)
Compounds 14a–d, derived from Benzo[d][1,2,3]thiadiazol-6-amine, exhibit structural modifications at the urea moiety. These derivatives, such as 14a (tetrahydro-2H-pyran-4-yl ethyl group) and 14b (piperidin-1-yl ethyl group), were synthesized to optimize PRMT3 inhibitory activity. Key differences include:
These derivatives share high purity (97–99%) and similar synthesis protocols but differ in pharmacokinetic properties due to substituent hydrophobicity and steric effects .
2.1.2 2,1,3-Benzoxadiazole Derivatives
Replacing the sulfur atom in the thiadiazole ring with oxygen yields 2,1,3-benzoxadiazole derivatives. This structural change reduces electron-withdrawing effects, altering reactivity and binding affinity. For example, benzoxadiazoles are less polar than thiadiazoles, impacting membrane permeability in drug design. Synthesis involves NaN₃, NH₄Cl, and Pd-catalyzed cross-coupling .
Research Implications
The structural versatility of Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride enables its utility in developing targeted therapies. However, its higher cost and synthetic complexity compared to benzoxadiazoles or pyrrolidine-based compounds may limit large-scale applications.
Biological Activity
Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a unique heterocyclic structure that includes sulfur and nitrogen atoms. This configuration contributes to its distinct chemical reactivity and biological activity.
- Molecular Formula : C7H7ClN4S
- Molecular Weight : 202.67 g/mol
- Solubility : Soluble in water and organic solvents like ethanol.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It binds to the active sites of specific enzymes, blocking their activity and modulating various cellular processes such as signaling pathways and gene expression.
Enzyme Inhibition
Research indicates that this compound can inhibit several enzymes relevant in disease pathways, including:
- Cyclooxygenases (COX) : Associated with inflammation.
- Lipoxygenases : Involved in leukotriene synthesis.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens:
- Bacterial Activity : Exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : Effective against strains like Aspergillus niger and Candida albicans.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected microbial strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32.6 |
| Escherichia coli | 47.5 |
| Aspergillus niger | 25.0 |
| Candida albicans | 30.0 |
Antitumor Activity
Recent studies have shown that derivatives of this compound exhibit promising antitumor activity. For instance, a series of synthesized compounds demonstrated cytotoxic effects against various cancer cell lines, with some showing IC50 values lower than standard chemotherapeutic agents .
Nematicidal Activity
In agricultural research, derivatives of this compound have been tested for nematicidal properties against Meloidogyne incognita. Compounds A2 and A3 showed inhibition rates of 50.4% and 53.1% at a concentration of 1 mg/L, respectively .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. The results indicated that the compound effectively inhibited growth at concentrations significantly lower than those required for traditional antibiotics.
Case Study 2: Antitumor Properties
In a preclinical trial examining the antitumor potential of this compound on human cancer cell lines, it was found that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics. This suggests potential for further development into anticancer agents .
Q & A
Q. What are the recommended methods for synthesizing Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride, and what reaction conditions are critical?
The Herz reaction is a foundational method for synthesizing benzothiadiazole derivatives. This involves reacting substituted anilines with sulfuryl chloride (SO₂Cl₂) in acetic acid under controlled temperatures (typically 0–5°C to avoid side reactions). Key steps include:
- Aniline precursor preparation : Ensure substituents are electron-withdrawing to stabilize intermediates.
- Reagent stoichiometry : Use a 1:1.2 molar ratio of aniline to sulfuryl chloride to minimize byproducts.
- Workup : Neutralize acidic byproducts with aqueous NaHCO₃ and purify via recrystallization or column chromatography .
Q. How should researchers characterize the structural integrity of this compound?
Structural validation requires a combination of techniques:
- X-ray diffraction (XRD) : Resolve crystal packing and π-stacking interactions, critical for understanding material properties (e.g., conductivity) .
- ASAP-MS and IR spectroscopy : Confirm molecular weight and functional groups (e.g., amine and thiadiazole vibrations at ~3400 cm⁻¹ and 1600 cm⁻¹, respectively) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and verify purity .
Q. What safety protocols are essential during experimental handling?
- Ventilation : Use fume hoods to prevent inhalation exposure; SDS reports respiratory irritation risks .
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles due to potential skin/eye corrosion.
- First aid : For inhalation, immediately move to fresh air and administer oxygen if needed. Contaminated clothing must be removed and washed .
Advanced Research Questions
Q. How do competing reaction pathways in the Herz reaction impact yield, and how can they be mitigated?
The Herz reaction often produces polymeric byproducts due to over-chlorination. Mitigation strategies include:
- Temperature control : Maintain reaction below 5°C to suppress radical side reactions.
- Catalytic additives : Introduce CuI or PdCl₂(PPh₃)₂ to stabilize intermediates and improve regioselectivity .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of sulfuryl chloride .
Q. What strategies enhance crystallinity in benzothiadiazole derivatives for materials applications?
- Counterion selection : Larger ions (e.g., SbCl₆⁻, BF₄⁻) improve crystal lattice stability by reducing electrostatic repulsion .
- Solvent engineering : Co-crystallize with tetrahydrofuran (THF) to stabilize π-π interactions in the solid state .
- Thermal annealing : Post-synthesis heating (80–100°C) reduces defects in thin-film applications .
Q. How can researchers evaluate the electronic properties of this compound for optoelectronic devices?
- Cyclic voltammetry (CV) : Measure redox potentials to estimate HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV for thiadiazole derivatives).
- UV-Vis/NIR spectroscopy : Identify charge-transfer transitions (e.g., absorption peaks at 300–400 nm) for bandgap tuning .
- DFT calculations : Model electron density distribution to predict charge-carrier mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
